1-[1-(2-Methoxyphenyl)ethyl]piperazine
Description
Properties
IUPAC Name |
1-[1-(2-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYBWJSKOWKSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(2-Methoxyphenyl)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with piperazine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification methods, such as distillation and crystallization, are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methoxyphenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, alkyl halides; presence of a catalyst or base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Neurotransmitter Interaction
Research indicates that 1-[1-(2-Methoxyphenyl)ethyl]piperazine can act as both an agonist and antagonist at specific neurotransmitter receptors. Its interactions primarily involve:
- Dopamine Receptors : The compound has shown potential in modulating dopaminergic pathways, which are crucial in the treatment of disorders such as schizophrenia and depression.
- Serotonin Receptors : It also interacts with serotonin receptors, which may contribute to its mood-regulating effects .
These properties suggest that the compound could be explored for developing new treatments for psychiatric conditions.
Psychopharmacology
Given its ability to influence neurotransmitter systems, this compound has been investigated for its therapeutic potential in:
- Schizophrenia : Due to its dopaminergic modulation, the compound may help alleviate symptoms associated with this disorder.
- Depression : Its serotonergic activity positions it as a potential candidate for antidepressant therapies.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of compounds similar to this compound. For instance, related piperazine derivatives have been shown to exhibit protective effects against neuronal damage in ischemic conditions, suggesting that this compound may also possess similar capabilities .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be illustrated through a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Contains a methoxyphenyl group but lacks the ethyl substituent | Often used as a precursor in drug synthesis |
| 4-(2-Methoxyphenyl)piperazine | Different position of the methoxy group on the phenyl ring | Exhibits distinct pharmacological properties |
| N,N-Dimethylpiperazine | Lacks aromatic substitution but retains piperazine structure | Commonly used as a solvent or reagent in organic synthesis |
This table highlights how the ethyl substituent in this compound influences its biological activity and interaction profile compared to other compounds.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of serotonin and dopamine receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural and Physicochemical Properties
The 2-methoxyphenyl substituent distinguishes this compound from other phenylpiperazines. Density functional theory (DFT) studies reveal conformational stability influenced by the methoxy group’s electron-donating effects, contrasting with electron-withdrawing substituents (e.g., chlorine in 1-(2-chlorophenyl)piperazine). Spectroscopic analyses (FT-IR, FT-Raman) confirm distinct vibrational modes due to methoxy substitution .
Table 1: Physicochemical Comparison of Selected Piperazines
<sup>*</sup>Predicted using Molinspiration; <sup>†</sup>Estimated via DFT .
Serotonin Receptor Modulation
- This compound : Exhibits mixed agonist activity at 5-HT1B receptors, with variable effects on sympathetic nerve discharge (SND). In vivo studies show inconsistent suppression of locomotor activity, contrasting with TFMPP and mCPP, which consistently inhibit ambulation via 5-HT1B/1C activation .
- TFMPP and mCPP: Both demonstrate potent 5-HT1B/1C agonism, reducing locomotor activity in rodents. mCPP’s effects are enhanced by 5-HT depletion, whereas chronic monoamine oxidase inhibition diminishes its activity .
Cytotoxic Activity
In acetamide and propanamide derivatives, the distance between the tertiary amine and amide group critically impacts potency. For example, phenylpiperazine derivative 18 (propanamide) shows superior cytotoxicity compared to 1-(2-methoxyphenyl)piperazine derivative 19, likely due to optimal three-atom spacing enhancing target interaction .
Anxiolytic Potential
1-(2-Methoxyphenyl)piperazine increases punished responding in pigeons, indicative of anxiolytic effects. However, its efficacy is lower than 5-HT1A-selective agents like BMY 7378, highlighting subtype specificity in therapeutic outcomes .
Biological Activity
1-[1-(2-Methoxyphenyl)ethyl]piperazine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including its effects on various receptors, antibacterial and antifungal properties, and potential therapeutic applications.
This compound is a substituted piperazine derivative characterized by the presence of a methoxy group on the phenyl ring. Its chemical structure can be represented as follows:
This compound serves as an intermediate in synthesizing more complex organic molecules, which may enhance its relevance in pharmaceutical chemistry.
1. Receptor Interactions
Research indicates that this compound interacts with various neurotransmitter receptors, particularly within the serotoninergic system. A study investigating antipsychotic drugs highlighted the role of piperazine derivatives in modulating the 5-HT1A serotonin receptor, which is crucial for treating conditions such as schizophrenia. The compound exhibited significant binding potential, suggesting it may influence serotonergic signaling pathways .
2. Antibacterial and Antifungal Properties
In vitro studies have demonstrated that piperazine derivatives, including this compound, possess antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
3. Analgesic and Antitussive Effects
The analgesic properties of piperazine derivatives have been documented, with studies indicating that certain structural modifications can enhance their efficacy. For instance, compounds similar to this compound have shown promising results in pain models, demonstrating significant pain relief without the associated morphine-like dependence .
Case Study 1: Antipsychotic Efficacy
A clinical study involving patients with schizophrenia assessed the impact of antipsychotic treatments on serotonin receptor activity. The findings indicated that compounds like this compound could provide insights into receptor modulation and therapeutic efficacy in managing psychotic disorders .
Case Study 2: Antimicrobial Screening
A series of laboratory tests evaluated the antimicrobial properties of several piperazine derivatives, including our compound of interest. Results showed that it effectively inhibited bacterial growth within clinically relevant timeframes, suggesting potential applications in treating infections caused by resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at specific positions on the piperazine ring or phenyl group can significantly alter receptor affinity and selectivity. For example:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[1-(2-Methoxyphenyl)ethyl]piperazine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methoxyphenethyl halides with piperazine derivatives in aprotic solvents (e.g., acetonitrile) under reflux, using a base like triethylamine to facilitate alkylation. Purification via flash chromatography or recrystallization ensures high yields and purity .
Q. How is this compound utilized in environmental or industrial sampling techniques?
- Methodological Answer : It serves as a derivatizing agent in HPLC for detecting airborne isocyanates. Air samples are bubbled through a toluene solution containing 1-(2-methoxyphenyl)piperazine, which reacts with isocyanates to form stable urea derivatives. These derivatives are quantified via HPLC-UV at 254 nm, ensuring accurate detection even at low concentrations .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) for structural elucidation, focusing on the piperazine ring protons (δ 2.5–3.5 ppm) and methoxyphenyl aromatic signals (δ 6.5–7.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC with UV detection validates purity (>95%). Melting point analysis (e.g., 240°C for hydrochloride salts) further corroborates identity .
Advanced Research Questions
Q. How do structural modifications of the piperazine ring impact serotonin receptor (5-HT1A) binding affinity?
- Methodological Answer : The 2-methoxyphenyl group and ethyl spacer are critical for high 5-HT1A affinity. SAR studies show that replacing methoxy with electron-withdrawing groups (e.g., Cl) reduces binding, while extending the spacer enhances selectivity. Radioligand displacement assays (e.g., using [³H]-8-OH-DPAT) in transfected CHO-K1 cells reveal Ki values as low as 0.6 nM for optimized derivatives .
Q. What strategies improve the metabolic stability and bioavailability of this compound?
- Methodological Answer : Introduce metabolically resistant groups (e.g., fluorination of the phenyl ring) or replace the ethyl spacer with a propyl chain to reduce oxidative degradation. Assess stability via liver microsomal assays and measure logP values (e.g., <3.5) to optimize lipophilicity. Pharmacokinetic profiling in rodent models further guides structural refinements .
Q. How can researchers reconcile discrepancies in reported receptor binding data for piperazine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., radioligand choice, tissue sources). Standardize protocols using recombinant cell lines (e.g., HEK-293 expressing human 5-HT1A) and validate with reference ligands (e.g., WAY-100635). Meta-analysis of Ki values across studies helps identify outliers and refine binding models .
Q. What advanced computational methods predict the compound’s interaction with dopamine D2 receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (using GROMACS) model interactions between the methoxyphenyl group and D2 receptor binding pockets. Compare results with experimental data (e.g., IC50 from competitive binding assays) to validate predictive accuracy .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s selectivity for 5-HT1A versus 5-HT1B receptors?
- Methodological Answer : Variations in receptor subtype expression levels (e.g., rat vs. human receptors) and assay conditions (e.g., buffer pH, Mg²⁺ concentration) alter selectivity profiles. Conduct cross-species comparative studies and use subtype-specific antagonists (e.g., GR-127935 for 5-HT1B) to clarify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
